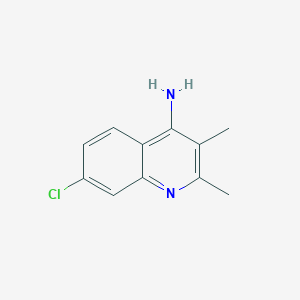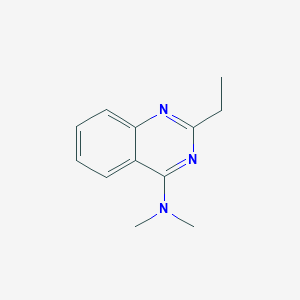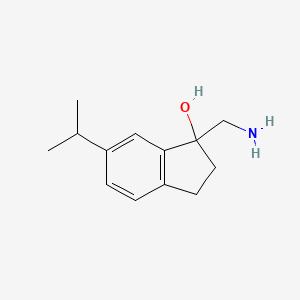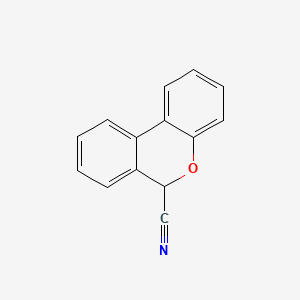
6-Cyano-6H-dibenzo(b,d)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-6H-Dibenzo[b,d]pyran ist eine chemische Verbindung, die zur Familie der Dibenzo[b,d]pyrane gehört. Diese Verbindungen sind für ihre strukturelle Vielfalt und ihre biologischen Aktivitäten bekannt. 6-Cyano-6H-Dibenzo[b,d]pyran ist durch das Vorhandensein einer Cyanogruppe an der 6. Position des Dibenzo[b,d]pyran-Ringsystems gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Cyano-6H-Dibenzo[b,d]pyran kann auf verschiedenen Wegen erfolgen. Ein üblicher Ansatz beinhaltet die Rh(III)-katalysierte Synthese aus Arylketon-O-Acetyloximen und Chinonen über C–H-Aktivierung und C–C-Bindungsspaltung . Diese Methode ist redoxneutral und beinhaltet einen kaskadierten C–H-Aktivierungs-Annellierungsprozess. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von [Cp*RhCl2]2 als Katalysator, AgSbF6 als Additiv und PivOH in Methanol bei erhöhten Temperaturen .
Eine weitere Methode beinhaltet eine mehrkomponentige Domino-Reaktion, die aus sechs Schritten besteht: Knoevenagel-Kondensation, Umesterung, Enamin-Bildung, inverse Elektronennachfrage-Diels-Alder-Reaktion, 1,2-Eliminierung und Transferhydrierung . Diese Methode bietet einen einfachen Ansatz zur Synthese von 6-Cyano-6H-Dibenzo[b,d]pyran mit guten Ausbeuten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Cyano-6H-Dibenzo[b,d]pyran kann die oben genannten Synthesewege im großen Maßstab beinhalten. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit von Reagenzien und der gewünschten Reinheit des Endprodukts ab. Die Optimierung der Reaktionsbedingungen und die Verwendung von Durchflussreaktoren können die Effizienz und Ausbeute des industriellen Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Cyano-6H-Dibenzo[b,d]pyran unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein der Cyanogruppe und des Dibenzo[b,d]pyran-Ringsystems beeinflusst.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsreaktionen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen durchgeführt werden.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Substitutionsreaktionen können durch Nukleophile wie Amine oder Thiole unter basischen Bedingungen erleichtert werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zur Bildung von substituierten Derivaten von 6-Cyano-6H-Dibenzo[b,d]pyran.
Wissenschaftliche Forschungsanwendungen
6-Cyano-6H-Dibenzo[b,d]pyran hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung zeigt verschiedene biologische Aktivitäten, darunter zytotoxische, antioxidative und antimikrobielle Eigenschaften. Sie wird wegen ihres potenziellen Einsatzes bei der Entwicklung neuer Therapeutika untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Antikrebs- und Entzündungshemmer zu untersuchen. Seine Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.
Industrie: Im Industriebereich wird 6-Cyano-6H-Dibenzo[b,d]pyran bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von 6-Cyano-6H-Dibenzo[b,d]pyran beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen und Signalwegen. Die Cyanogruppe und das Dibenzo[b,d]pyran-Ringsystem spielen eine entscheidende Rolle für seine biologische Aktivität. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungen oder der Entstehung von Krebs beteiligt sind, wodurch es seine therapeutische Wirkung entfaltet.
Wirkmechanismus
The mechanism of action of 6-Cyano-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The cyano group and the dibenzo[b,d]pyran ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Cyano-6H-Dibenzo[b,d]pyran kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Dibenzo[b,d]pyran-6-one: Diese Verbindungen teilen eine ähnliche Kernstruktur, aber es fehlt ihnen die Cyanogruppe.
Urolithine: Dies sind Metaboliten der Ellagsäure und teilen die Dibenzo[b,d]pyran-6-on-Struktur.
Benzo[c]chromen-6-one: Diese Verbindungen haben ein ähnliches Ringsystem, unterscheiden sich aber in der Position und Art der Substituenten.
Die Einzigartigkeit von 6-Cyano-6H-Dibenzo[b,d]pyran liegt im Vorhandensein der Cyanogruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
83358-33-2 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
6H-benzo[c]chromene-6-carbonitrile |
InChI |
InChI=1S/C14H9NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H |
InChI-Schlüssel |
WQHAZYSCIDMBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC3=CC=CC=C23)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



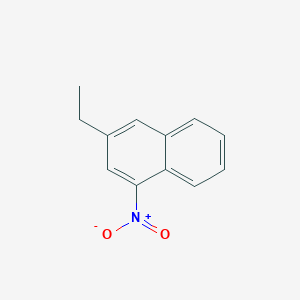

![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

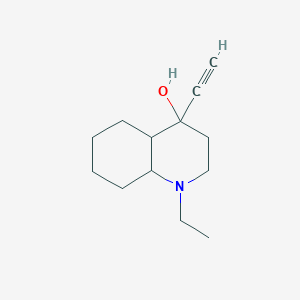

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
